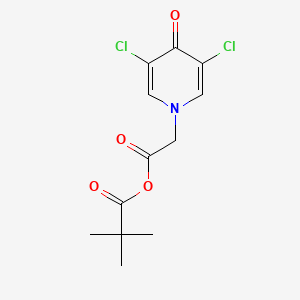
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of dichloro and oxo groups in the pyridine ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride typically involves multi-step organic reactions. One common method includes the chlorination of 4-hydroxypyridine followed by acylation with pivalic anhydride. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride involves its interaction with specific molecular targets. The dichloro and oxo groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid: Similar structure but lacks the pivalic anhydride moiety.
3,5-Dichloro-4-hydroxypyridine: Precursor in the synthesis of the target compound.
Pivalic Anhydride: Used in the acylation step of the synthesis.
Uniqueness
The presence of both dichloro and oxo groups in the pyridine ring, along with the acetic pivalic anhydride moiety, makes 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Pivalic Anhydride unique
Propriétés
Formule moléculaire |
C12H13Cl2NO4 |
|---|---|
Poids moléculaire |
306.14 g/mol |
Nom IUPAC |
[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,3)11(18)19-9(16)6-15-4-7(13)10(17)8(14)5-15/h4-5H,6H2,1-3H3 |
Clé InChI |
VWVUGVWWWRUSIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC(=O)CN1C=C(C(=O)C(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



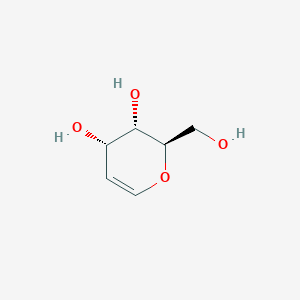
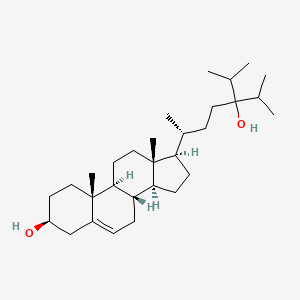
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
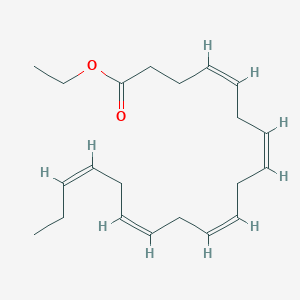
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
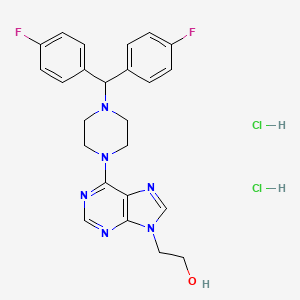
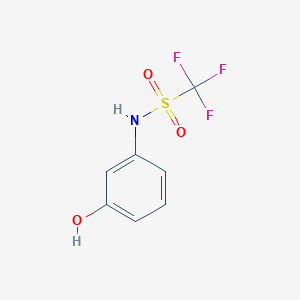


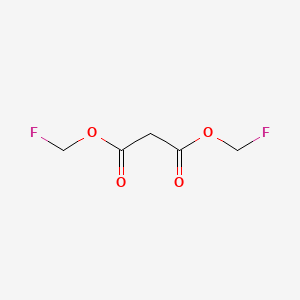
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
